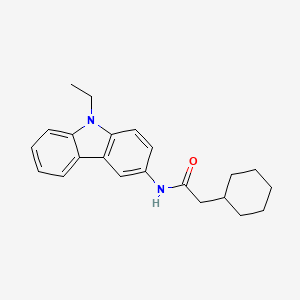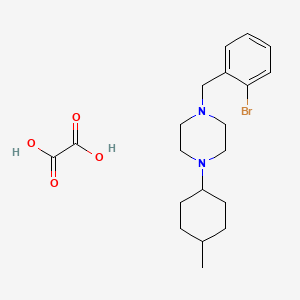![molecular formula C18H11BrN4O2S B4988921 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4988921.png)
2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile, also known as BPTAA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of acrylonitrile-based compounds and has been studied for its potential applications in various fields such as medicine, agriculture, and materials science.
作用機序
The mechanism of action of 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile is not fully understood. However, studies have shown that 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile can interact with specific cellular targets, leading to the inhibition of cancer cell growth and the inhibition of bacterial growth. 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile has also been shown to have an effect on the activity of enzymes involved in cellular processes.
Biochemical and Physiological Effects:
2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile can induce apoptosis in cancer cells by activating specific cellular pathways. 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. In animal studies, 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile has been shown to have a low toxicity profile and does not cause significant adverse effects.
実験室実験の利点と制限
The advantages of using 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile in lab experiments include its low toxicity profile, its ability to inhibit the growth of cancer cells and bacteria, and its potential use in the development of organic electronic devices. However, the limitations of using 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile in lab experiments include its limited solubility in water and its potential for degradation over time.
将来の方向性
There are various future directions for the study of 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile. In medicine, further studies are needed to investigate the potential use of 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile as an anticancer agent and as an antibacterial agent. In agriculture, further studies are needed to investigate the potential use of 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile as a pesticide. In materials science, further studies are needed to investigate the potential use of 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile in the development of organic electronic devices. Additionally, studies are needed to optimize the synthesis of 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile to improve the yield and purity of the compound.
合成法
The synthesis of 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile involves the reaction of 3-bromoaniline with thioamide and acrylonitrile in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The synthesis of 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile has been optimized by various researchers to improve the yield and purity of the compound.
科学的研究の応用
2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile has been studied for its potential applications in various scientific fields. In medicine, 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile has been investigated for its anticancer properties. Studies have shown that 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile can inhibit the growth of cancer cells by inducing apoptosis. 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile has also been studied for its potential use as an antibacterial agent. In agriculture, 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile has been investigated for its potential use as a pesticide due to its ability to inhibit the growth of plant pathogens. In materials science, 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile has been studied for its potential use in the development of organic electronic devices.
特性
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN4O2S/c19-14-3-1-2-12(8-14)17-11-26-18(22-17)13(9-20)10-21-15-4-6-16(7-5-15)23(24)25/h1-8,10-11,21H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQKXBSFHLFVPK-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxy-N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4988860.png)
![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988868.png)
![1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B4988873.png)
![{4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4988877.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4988883.png)

![N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4988911.png)
![4-{4-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4988918.png)
![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4988923.png)
![N-{4-[(3-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4988930.png)
![2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4988933.png)